molecular formula C5H9ClN4 B3022029 2-Hydrazino-4-methylpyrimidine hydrochloride CAS No. 1332529-53-9

2-Hydrazino-4-methylpyrimidine hydrochloride

Cat. No.: B3022029
CAS No.: 1332529-53-9
M. Wt: 160.60
InChI Key: PANSVJMJTJFBBG-UHFFFAOYSA-N
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Description

2-Hydrazino-4-methylpyrimidine hydrochloride is a chemical compound with the molecular formula C5H9ClN4 and a molecular weight of 160.60 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H9ClN4 .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas and is hygroscopic .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Derivatives Creation

    Heating 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid with hydrazine derivatives leads to the formation of 4-hydrazino derivatives. These compounds have shown potential in cytostatic, virostatic, and anti-inflammatory activities, highlighting their importance in medical research and pharmaceutical applications (Machoń & Długosz, 1976).

  • Antimicrobial Agents

    Synthesis involving hydrazination of chloropyrimidine with hydrazine hydrate to create 2-hydrazino-4-alkoxy-6-methylpyrimidine and related compounds has been explored for antimicrobial properties. This approach underlines the reactivity of chlorine atoms in pyrimidine rings towards hydrazine, a step critical in developing antimicrobial agents (Takagi & Ueda, 1963).

Metal Complex Studies

  • Coordination Chemistry: The study of 2-hydrazino-4-hydroxy-6-methylpyrimidine with metal ions reveals its utility as a chemotherapeutic agent against Mycobacterium tuberculosis and its role as a ligand in coordination chemistry. The compound forms complexes with metal ions like Co(II), demonstrating its potential in developing metal-based drugs and understanding metal-ligand interactions (Sakaguchi et al., 1990).

Safety and Hazards

2-Hydrazino-4-methylpyrimidine hydrochloride may cause skin irritation and serious eye irritation . Precautions should be taken to avoid skin and eye contact, and protective gloves, eye protection, and face protection should be worn when handling this compound .

Properties

IUPAC Name

(4-methylpyrimidin-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-4-2-3-7-5(8-4)9-6;/h2-3H,6H2,1H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANSVJMJTJFBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90586-89-3
Record name Pyrimidine, 2-hydrazinyl-4-methyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90586-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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